
Herbicide safener-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbicide safeners are agrochemicals designed to protect crop plants from herbicide injury without compromising the herbicidal efficacy on target weed species . Herbicide safener-2 is one such compound that selectively enhances the tolerance of crops to herbicides, ensuring effective weed control while minimizing crop damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of herbicide safener-2 involves a series of chemical reactions. One common method includes the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl esters in the presence of methylene dichloride and sodium bicarbonate. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Herbicide safener-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Herbicide safener-2 has a wide range of applications in scientific research:
Mécanisme D'action
Herbicide safener-2 exerts its effects by enhancing the expression of protective enzymes in crop plants. These enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases, play a crucial role in metabolizing and detoxifying herbicides. The safener activates specific gene expression pathways, leading to increased enzyme activity and reduced herbicide toxicity .
Comparaison Avec Des Composés Similaires
Herbicide safener-2 is unique in its ability to selectively protect crops without affecting weed control. Similar compounds include:
Dichlormid: Used in maize to protect against thiocarbamate herbicides.
Benoxacor: Applied in maize for protection against chloroacetanilide herbicides.
Isoxadifen-ethyl: Protects cereal crops from sulfonylurea herbicides.
Compared to these compounds, this compound offers distinct advantages in terms of its broad-spectrum protection and effectiveness under various agricultural conditions .
Propriétés
Formule moléculaire |
C16H13N7O2 |
|---|---|
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |
Clé InChI |
IRVTYNBSIXFQPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
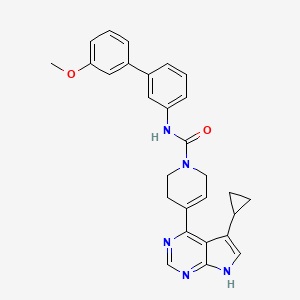
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
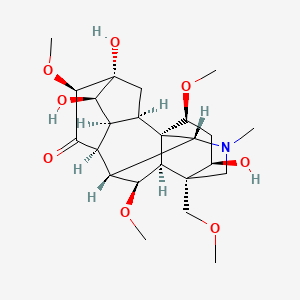
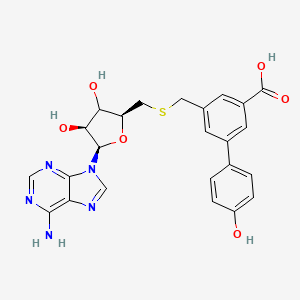
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
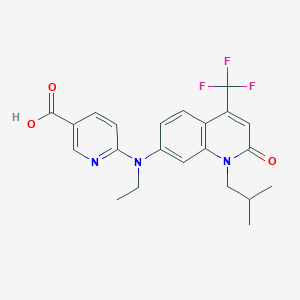


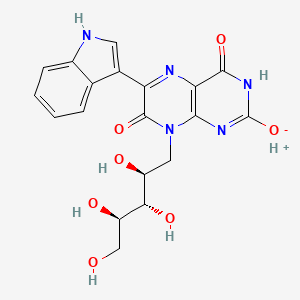
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
